molecular formula C16H15NO2S B1420758 5-(2-(phenylsulfonyl)ethyl)-1H-indole CAS No. 1225327-16-1

5-(2-(phenylsulfonyl)ethyl)-1H-indole

Cat. No. B1420758
CAS RN: 1225327-16-1
M. Wt: 285.4 g/mol
InChI Key: FRWWPACTWAVMMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(2-(phenylsulfonyl)ethyl)-1H-indole involves commercially viable methods . The synthesis process could involve the use of 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, prepared by the vicarious nucleophilic substitution of hydrogen (VNS) reaction .


Molecular Structure Analysis

The molecular structure of 5-(2-(phenylsulfonyl)ethyl)-1H-indole consists of a phenylsulfonyl group attached to an ethyl group, which is further connected to an indole ring.

Scientific Research Applications

Catalytic Desulfitative Functionalizations

Sulfone derivatives, such as “5-[2-(benzenesulfonyl)ethyl]-1H-indole”, have been extensively exploited in organic synthesis across several decades . They can participate in Pd-catalysed Suzuki–Miyaura type reactions, leading to tremendous advances in catalytic desulfitative functionalizations . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

Medicinal Chemistry and Materials Science

Sulfones play a fundamental role in Organic Chemistry. They are present in target molecules of importance in Medicinal Chemistry and Materials Science . They are increasingly important in the development of novel synthetic methodologies for the creation of C–C bonds .

Human Neutrophil Elastase (hNE) Inhibitors

Benzenesulfonic acid derived compounds have been synthesized and evaluated as competitive inhibitors of Human neutrophil elastase (hNE) . hNE is a globular glycoprotein with a molecular weight of about 30 kDa . It is a serine proteinase and the proteolysis occurs through the Ser195-Asp102-His57 catalytic triad . These inhibitors could be potentially used for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

Treatment of Cancer Cells, Microbes, and Disorders

Indole derivatives, such as “5-[2-(benzenesulfonyl)ethyl]-1H-indole”, have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . Indoles, both natural and synthetic, show various biologically vital properties .

Future Directions

The future directions for the study of 5-(2-(phenylsulfonyl)ethyl)-1H-indole could involve the development of new synthetic methods using TDAE (tetrakis(dimethylamino)ethylene) to allow access to new 2-substituted 5-nitroimidazole derivatives with various electrophiles .

properties

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c18-20(19,15-4-2-1-3-5-15)11-9-13-6-7-16-14(12-13)8-10-17-16/h1-8,10,12,17H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWWPACTWAVMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(phenylsulfonyl)ethyl)-1H-indole

CAS RN

1225327-16-1
Record name 3-Dealkyl eletriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225327161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-DEALKYL ELETRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R45YO8SOE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of (E)-5-(2-(phenylsulfonyl)vinyl)-1H-indole (5.0 g) in 50 ml methanol, 10 ml THF and 10% Pd/C (1.0 g) was subject to hydrogenation at 45-50 psi. Upon completion of the reaction the catalyst was filtered off and the solvent removed under vacuum to provide the title compound in about 85-90% yield as an off-white solid. 1H NMR CDCl3 δ=8.15 (bs, NH), 7.93-8.00 (m, 2H), 7.53-7.70 (m, 3H), 7.38 (s, 1H), 7.30 (d, 1H), 7.20 (dd, 1H), 6.93 (dd, 1H), 6.42-6.48 (m, 1H), 3.37-3.46 (m, 2H), 2.99-3.17 (m, 2H). ESI Mass (M+23) 308.4
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper focuses on developing a stability-indicating RP-HPLC assay method for Eletriptan Hydrobromide. Why is it crucial to have a stability-indicating assay, especially for pharmaceutical compounds like Eletriptan Hydrobromide?

A1: A stability-indicating assay is crucial for pharmaceutical compounds like Eletriptan Hydrobromide because it can differentiate between the active drug and its degradation products. [] This is essential for several reasons:

    Q2: The abstract mentions that the developed RP-HPLC method is "specific and unaffected by the presence of degradants from stress degradation". How does the method achieve this specificity, and why is it important in the context of stability studies?

    A2: While the abstract doesn't provide specific details about the method's separation mechanism, the specificity suggests that the chromatographic conditions were optimized to effectively separate Eletriptan Hydrobromide from its potential degradation products. [] This could involve factors such as:

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